![molecular formula C18H23FN2OS B2596160 N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide CAS No. 946250-68-6](/img/structure/B2596160.png)
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. Thiazoles are found in many important drugs and natural products . The compound also has a fluorophenyl group, which suggests it might have interesting biological activities, as fluorine atoms are often added to drug molecules to modify their properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a related method . The fluorophenyl group could be introduced using a suitable fluorination method .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The thiazole ring is aromatic and relatively stable, but can participate in certain reactions . The fluorophenyl group could potentially undergo reactions at the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atom could affect the compound’s polarity, solubility, and stability . The thiazole ring could also contribute to these properties .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide has been explored for its potential as a neurokinin-1 receptor antagonist. This application is significant for developing therapeutic agents targeting conditions related to the neurokinin-1 receptor, such as depression and emesis. An example of this application is the study of a compound with a solubility in water of >100 mg/mL, highlighting its potential for oral and intravenous administration in clinical settings (Harrison et al., 2001).
Fluorescent Dyes
The compound has also been used in the synthesis of fluorescent dyes, offering applications in biological imaging and molecular probes. A study mentioned the use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in the synthesis of various fluorescent dyes, demonstrating the compound's role in creating color-tunable fluorophores (Witalewska et al., 2019).
Drug Metabolism
In drug metabolism, the compound's derivatives have been analyzed for their metabolic pathways and potential as therapeutic agents. For instance, LY451395, a biaryl-bis-sulfonamide and potent potentiator of the AMPA receptors, has been studied using microbial-based surrogate biocatalytic systems to produce mammalian metabolites for further structural characterization and clinical investigation relevance (Zmijewski et al., 2006).
Anticancer Activities
Finally, the compound has been investigated for its anticancer activities. Derivatives of this compound have been synthesized and tested against various cancer cell lines, demonstrating moderate to excellent anticancer activity. This includes the design and synthesis of benzothiazole acylhydrazones, revealing promising anticancer activities and suggesting further evaluation of these compounds as potential anticancer agents (Osmaniye et al., 2018).
Mécanisme D'action
Target of Action
It is known that similar compounds with a thiazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
It is known that similar compounds can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been reported to exhibit various biological activities , suggesting that this compound may also have significant molecular and cellular effects.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2OS/c1-12-15(8-9-20-16(22)11-18(2,3)4)23-17(21-12)13-6-5-7-14(19)10-13/h5-7,10H,8-9,11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFURNRLDPJWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
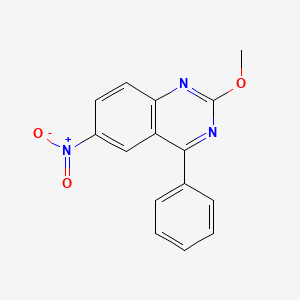
![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2596079.png)
![4,6-Dimethoxy-2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2596080.png)
![N-(2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2596081.png)
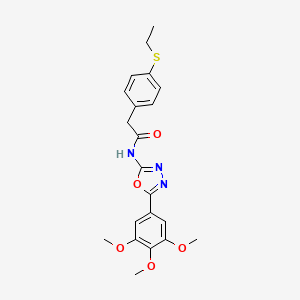
![1'-(2-Chloroacetyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile](/img/structure/B2596089.png)
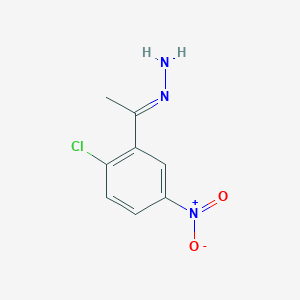
![4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B2596092.png)
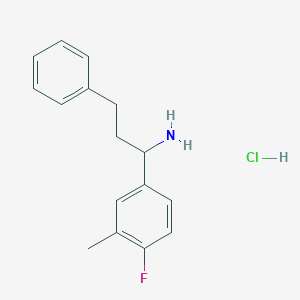
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2596096.png)
![N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2596097.png)

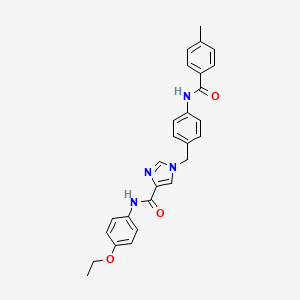
![3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2596100.png)
